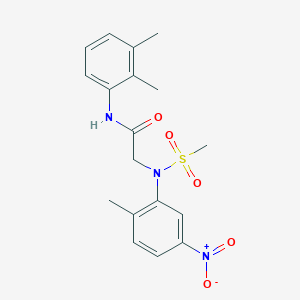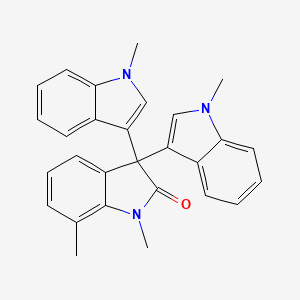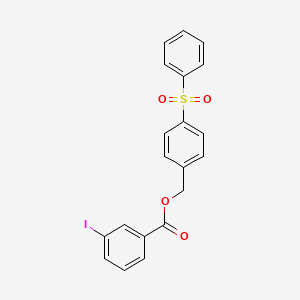![molecular formula C18H28N2O6 B4094478 1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4094478.png)
1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid
Descripción general
Descripción
1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with an ethyl group and a 4-methoxyphenoxypropyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine typically involves a multi-step process. One common method includes the reaction of 1-ethylpiperazine with 3-(4-methoxyphenoxy)propyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenoxy derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced piperazine compounds, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory compound.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-4-[3-(2-iodo-4-methylphenoxy)propyl]piperazine;oxalic acid
- 1-Ethyl-4-[3-[3-(trifluoromethyl)phenoxy]propyl]piperazine;oxalic acid
Uniqueness
Compared to similar compounds, 1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a compound of particular interest for further research and development.
Propiedades
IUPAC Name |
1-ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-3-17-10-12-18(13-11-17)9-4-14-20-16-7-5-15(19-2)6-8-16;3-1(4)2(5)6/h5-8H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBABRSHDYQRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094396.png)

![1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4094424.png)

![2-[(4-chlorophenyl)thio]-N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4094434.png)
![3,4,5-trimethoxy-N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094438.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B4094440.png)
![4-propionylphenyl 3-[(2-chloro-4-nitrophenyl)thio]propanoate](/img/structure/B4094443.png)

![1-[4-(2-allyl-4-methoxyphenoxy)butyl]-1H-1,2,4-triazole oxalate](/img/structure/B4094460.png)

![oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine](/img/structure/B4094470.png)
![N-[4-(4-methylphenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4094487.png)
![N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4094495.png)
